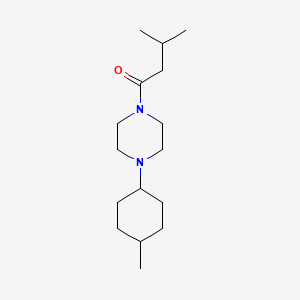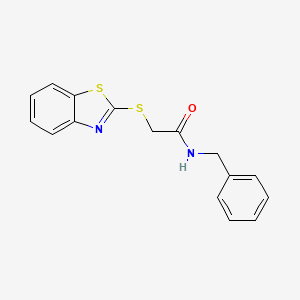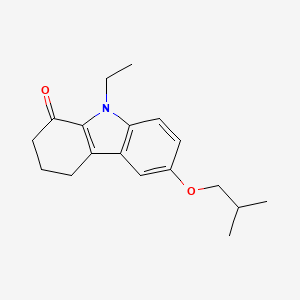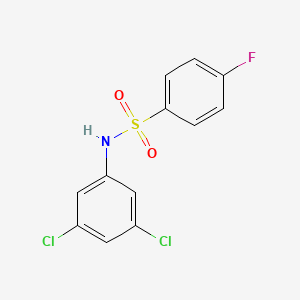
2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of compounds closely related to 2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide typically involves the reaction of chloroacetamide derivatives with phenolic compounds in the presence of a solvent such as N,N-dimethylformamide (DMF) and a base like potassium carbonate. The conditions for these reactions generally include moderate temperatures and reaction times of several hours, yielding the final product in high percentage (He Xiang-qi, 2007).
Molecular Structure Analysis The molecular structure of similar compounds is confirmed using spectroscopic methods such as Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods ensure the correct formation of the chemical bonds and the overall structure of the compound, verifying the successful synthesis and the identity of the molecules (Yang Man-li, 2008).
Chemical Reactions and Properties Compounds of this nature may undergo various chemical reactions, including further halogenation, nitration, or acetylation, depending on the functional groups present. Their reactivity is typically influenced by the nature of the substituents and the solvent used during reactions. The exact reactions and properties would be specific to the substituents attached to the acetamide and phenoxy groups (Gao Yonghong, 2009).
Physical Properties Analysis The physical properties such as melting point, boiling point, and solubility are determined by the functional groups present in the molecule and their intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and for its application in various chemical processes (Zhang Da-yang, 2004).
Chemical Properties Analysis Chemical properties include the compound's reactivity with other chemicals, stability under different conditions, and its acidity or basicity. These properties are vital for predicting how the compound interacts in chemical reactions and its potential applications in industrial processes or pharmaceuticals (Z. Zhong-cheng & Shu Wan-yin, 2002).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of related compounds indicate the interest in developing novel entities with potential applications. For instance, a study detailed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the process optimization and kinetics behind synthesizing such intermediates for antimalarial drugs. This process employed Novozym 435 as the catalyst and explored various acyl donors, indicating the breadth of research into optimizing synthetic routes for related compounds (Magadum & Yadav, 2018).
Optical Properties and Structural Analysis
Research on orcinolic derivatives like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide showcases the exploration of their crystal structures, DFT calculations, and optical properties. These studies reveal insights into the planarity and hydrogen bonding interactions within these molecules, underscoring the scientific community's interest in understanding the fundamental properties that could inform their practical applications (Wannalerse et al., 2022).
Anticancer and Analgesic Activities
The development of novel chemical entities based on substituted phenoxy acetamide derivatives has been researched for their potential anticancer, anti-inflammatory, and analgesic activities. A study by Rani et al. (2014) synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their biological activities against various cancer cell lines and inflammation models. This research highlights the potential of these compounds to be developed into therapeutic agents, demonstrating the application of related compounds in addressing significant health issues (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Degradation Studies
The study of photocatalytic degradation of drugs like flutamide, which shares structural similarities with 2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide, in different solvents sheds light on the environmental fate and degradation pathways of such compounds. These studies are crucial for understanding how these compounds interact with environmental factors, potentially leading to the development of more eco-friendly and sustainable pharmaceuticals (Watanabe, Fukuyoshi, & Oda, 2015).
Environmental and Health Safety Assessments
Evaluations like the Flavouring Group Evaluation 411 (FGE.411) by EFSA for compounds such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide provide insights into the safety and implications of using these substances in food. Such assessments are vital for ensuring the compounds' safety for human consumption and their environmental impact, underscoring the importance of thorough scientific investigation into all aspects of chemical compound applications (Younes et al., 2018).
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-14(10-8-12)17-16(18)11-19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJRDZHJFIFIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)

![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)
![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)
![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)


![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)